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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)furan

CAS No.: 17221-37-3

Cat. No.: B2656800 Get Quote

Technical Monograph: 2-(4-Chlorophenyl)furan
CAS Registry Number: 17221-37-3 Chemical Formula: C₁₀H₇ClO Molecular Weight: 178.62

g/mol [1][2]

Executive Summary
2-(4-Chlorophenyl)furan is a heteroaryl derivative extensively utilized in medicinal chemistry

as a bioisostere for biaryl systems.[1] Characterized by the fusion of an electron-rich furan ring

with a para-chlorophenyl moiety, this compound serves as a critical scaffold in the development

of tubulin polymerization inhibitors and antimicrobial agents.[1] Its structural rigidity and

electronic properties allow it to mimic the B-ring of colchicine, facilitating binding to the

colchicine-binding site on tubulin.[1] This guide provides a validated synthetic protocol,

physicochemical characterization, and safety standards for research applications.[1]

Physicochemical Profile
The following data establishes the baseline identity and physical behavior of the compound.
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Property Value Notes

Appearance
White to pale yellow crystalline

solid
Sensitive to light oxidation

Melting Point 58 °C
Sharp transition indicates high

purity

Boiling Point ~260 °C (Predicted)
Decomposes at elevated

temperatures

Solubility
Soluble in DCM, CHCl₃,

DMSO, MeOH
Insoluble in water

LogP ~3.5 (Predicted)
Lipophilic; crosses cell

membranes

Storage
2–8 °C, Inert atmosphere

(Ar/N₂)
Hygroscopic; store in the dark

Validated Synthesis Protocol: Suzuki-Miyaura
Coupling
Rationale: While direct arylation is possible, the Suzuki-Miyaura cross-coupling is selected for

its high regioselectivity and tolerance of the chloro-substituent (which remains intact while the

bromo/iodo partner reacts).[1] Reaction: 2-Furanboronic acid + 1-Bromo-4-chlorobenzene

2-(4-Chlorophenyl)furan[1]

Reagents & Materials
Substrate A: 1-Bromo-4-chlorobenzene (1.0 equiv)[1]

Substrate B: 2-Furanboronic acid (1.2 equiv) - Chosen over 2-bromofuran due to stability.[1]

Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)[1]

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)[1]
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Step-by-Step Methodology
Degassing: In a flame-dried Schlenk flask, dissolve 1-Bromo-4-chlorobenzene and 2-

Furanboronic acid in the chosen solvent. Sparge with Argon for 15 minutes to remove

dissolved oxygen (critical to prevent homocoupling).

Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of Argon. The solution

should turn light yellow/orange.

Base Activation: Add the degassed aqueous Na₂CO₃ solution.

Reflux: Heat the reaction mixture to 80–90 °C under an inert atmosphere for 12–16 hours.

Monitor via TLC (Hexane/EtOAc 9:1).

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Purification: Purify the crude residue via silica gel flash chromatography using a gradient of

Hexanes

5% EtOAc/Hexanes.

Synthetic Workflow Diagram
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Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-(4-
Chlorophenyl)furan.

Spectroscopic Characterization
The following spectral features confirm the structure.

¹H NMR (400 MHz, CDCl₃):
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7.60 (d, J = 8.5 Hz, 2H, Ar-H, ortho to furan)[1]

7.46 (d, J = 1.8 Hz, 1H, Furan H-5)[1]

7.36 (d, J = 8.5 Hz, 2H, Ar-H, meta to furan)[1]

6.65 (d, J = 3.4 Hz, 1H, Furan H-3)[1]

6.48 (dd, J = 3.4, 1.8 Hz, 1H, Furan H-4)[1]

Interpretation: The characteristic AA'BB' system (7.60/7.36 ppm) confirms the para-

substituted benzene ring. The three distinct signals for the furan ring (one doublet, one

doublet of doublets, one doublet) confirm the 2-substitution pattern.[1]

Applications in Drug Discovery
Bioisosterism and Scaffold Utility
2-(4-Chlorophenyl)furan is a privileged scaffold in medicinal chemistry.[1]

Tubulin Inhibition: It acts as a cis-stilbene bioisostere.[1] The furan ring provides the

necessary steric bulk and electron density to occupy the hydrophobic pocket of the

colchicine binding site on

-tubulin, while the chlorophenyl group mimics the C-ring of combretastatin A-4.[1]

Metabolic Stability: The chlorine substituent at the para-position blocks metabolic

hydroxylation (CYP450 oxidation), significantly increasing the half-life of the molecule

compared to the unsubstituted phenyl analog.[1]

Mechanism of Action Diagram
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Figure 2: Pharmacological pathway of 2-(4-Chlorophenyl)furan as a tubulin polymerization

inhibitor.[1]

Safety and Handling (SDS Summary)
Hazards:

H315/H319: Causes skin and serious eye irritation.[3]

H335: May cause respiratory irritation.

Carcinogenicity: Furan derivatives should be treated as potential carcinogens (Carc. 2).

Handling: Always manipulate within a chemical fume hood.[3] Wear nitrile gloves and safety

goggles.

Disposal: Dispose of as hazardous organic waste containing halogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2656800?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2656800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

